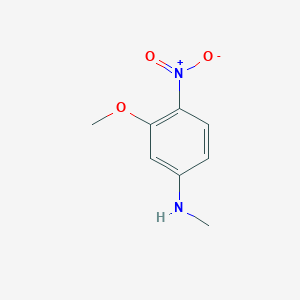

3-methoxy-N-methyl-4-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

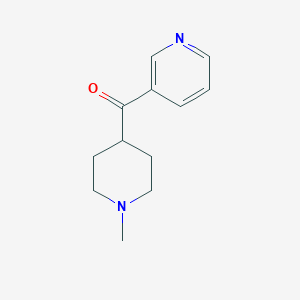

3-methoxy-N-methyl-4-nitroaniline is a chemical compound with the molecular formula C8H10N2O3 . It is used in the synthesis of insensitive explosives .

Synthesis Analysis

The synthesis of 3-methoxy-N-methyl-4-nitroaniline involves several steps. The first step is N-demethylation, which involves the removal of a methyl group from the nitrogen atom, resulting in the formation of 4-nitroaniline and formaldehyde . The second step is a monooxygenation reaction, which transforms 4-nitroaniline to 4-aminophenol . The third step involves oxidative deamination, which removes the amine group from 4-aminophenol, resulting in the formation of 1, 2, 4-benzenetriol .Molecular Structure Analysis

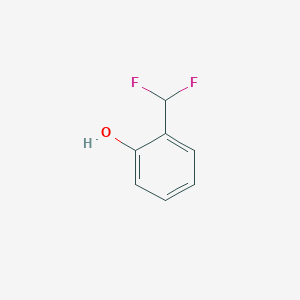

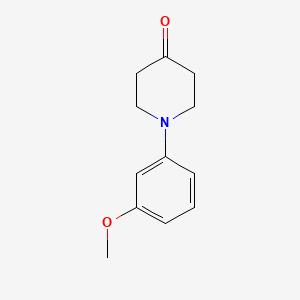

The molecular structure of 3-methoxy-N-methyl-4-nitroaniline consists of a benzene ring substituted with a methoxy group, a nitro group, and a methylamine group .Chemical Reactions Analysis

The chemical reactions involving 3-methoxy-N-methyl-4-nitroaniline are primarily related to its use in the synthesis of insensitive explosives . The compound undergoes various reactions, including N-demethylation, monooxygenation, and oxidative deamination .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-methoxy-N-methyl-4-nitroaniline include a molecular weight of 182.18 , and it is insoluble in water .科学的研究の応用

Dye and Pigment Synthesis

This compound is used as an intermediate in the synthesis of various dyes and pigments. It plays a crucial role in the formation of complex molecules that are used in coloring textiles, plastics, and other materials .

Molluscicidal Agent

Research has shown that 3-methoxy-N-methyl-4-nitroaniline can act as a molluscicidal agent, which means it can be used to control or eliminate mollusks like snails and slugs that are often pests in agriculture .

Hemolytic Anemia Studies

It has been utilized in studies related to hemolytic anemia, a condition where red blood cells are destroyed faster than they can be made .

Insensitive Explosives

This chemical has been added to the synthesis of insensitive explosives to reduce the melting temperature of energetic materials, making them safer to handle .

Proteomics Research

It is also a product used in proteomics research, which involves the study of proteomes and their functions .

Pharmaceutical Testing

3-methoxy-N-methyl-4-nitroaniline is used for pharmaceutical testing as a high-quality reference standard to ensure accurate results in drug development .

作用機序

将来の方向性

特性

IUPAC Name |

3-methoxy-N-methyl-4-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-6-3-4-7(10(11)12)8(5-6)13-2/h3-5,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENGNOMTDAOEGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-methyl-4-nitroaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1359045.png)

amine](/img/structure/B1359065.png)